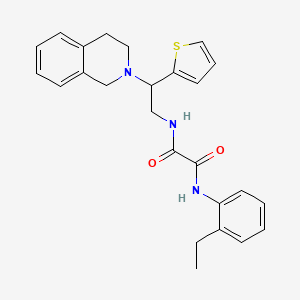

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a structurally complex oxalamide derivative featuring a dihydroisoquinoline moiety, a thiophen-2-yl group, and a 2-ethylphenyl substituent. Dihydroisoquinoline contributes aromaticity and planar geometry, while the thiophene and ethylphenyl groups modulate lipophilicity and steric interactions.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADAMEZSZOXYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. Commonly, the procedure begins with the preparation of the isoquinoline and thiophene precursors. The synthesis may involve a Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the isoquinoline ring. Subsequent steps involve the incorporation of the oxalamide functional group through amide coupling reactions using suitable reagents such as carbodiimides. Precise reaction conditions, including temperature control, pH adjustments, and specific catalysts, are crucial to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis procedures. Process optimization to enhance efficiency and cost-effectiveness would be critical. Automation, continuous flow reactions, and advanced purification techniques, such as chromatography and crystallization, could be employed to ensure consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones under mild to strong oxidizing conditions.

Reduction: Reduction of the oxalamide moiety can occur, potentially resulting in the formation of amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions may take place at the aromatic rings, introducing various substituents based on the reagents and conditions employed.

Common Reagents and Conditions:

Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products: Depending on the specific reactions and conditions, major products can include sulfoxides, sulfones, amine derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.

Biology: Research studies have explored its potential as a ligand for receptor binding studies, probing the interactions with various biological macromolecules.

Medicine: The compound’s unique structure makes it a candidate for drug discovery programs, especially in the development of novel pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.

Industry: In industrial applications, it may serve as an intermediate in the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism by which N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide exerts its effects is closely linked to its interaction with specific molecular targets. The isoquinoline and thiophene moieties may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, contributing to binding affinity and specificity. These interactions influence molecular pathways involved in signal transduction, metabolic processes, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiophene or Aryl Substituents

A close analogue, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (PubChem CID: unspecified), differs in two key aspects:

- Thiophene position: The thiophen-3-yl group (vs. Thiophen-2-yl may favor stronger interactions with aromatic residues in protein binding pockets due to its sulfur position.

- Aryl substituent: The 4-methoxybenzyl group (electron-donating methoxy) contrasts with the 2-ethylphenyl (electron-neutral ethyl).

Table 1: Structural Comparison of Oxalamide Derivatives

*Estimated based on structural formula.

Comparison with Acetamide Derivatives

The acetamide derivative 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights key differences:

- Backbone : A single acetamide group (vs. oxalamide) reduces hydrogen-bonding capacity and conformational flexibility.

- Aromatic systems: The dichlorophenyl-thiazole system in exhibits a twisted dihedral angle (61.8°), which may limit coplanar interactions compared to the dihydroisoquinoline-thiophene system in the target compound.

- Synthesis : Both compounds employ carbodiimide-mediated coupling (e.g., EDC·HCl and triethylamine), suggesting shared synthetic accessibility for amide bond formation.

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : The target compound’s 2-ethylphenyl group increases logP compared to the 4-methoxybenzyl analogue, favoring blood-brain barrier penetration but risking solubility issues.

- Hydrogen bonding : The oxalamide’s dual carbonyl groups may improve target binding over single amides, as seen in ’s acetamide, which relies on weaker N–H⋯N interactions.

- Metabolic stability: The dihydroisoquinoline moiety could enhance resistance to oxidative metabolism compared to simpler aryl groups.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the dihydroisoquinoline and thiophene moieties, suggest diverse biological activities which warrant detailed investigation.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₂₃H₂₃N₃O₂S |

| Molecular Weight | 397.51 g/mol |

| CAS Number | 898407-98-2 |

| Structural Features | Dihydroisoquinoline, thiophene, oxalamide |

The presence of multiple functional groups enhances its chemical reactivity and potential interactions with biological systems.

While specific mechanisms of action for this compound are not extensively documented, similar compounds often exhibit interactions with various biological targets. The dihydroisoquinoline core is known for its ability to modulate neurotransmitter systems and may influence pathways related to neuroprotection and neurodegeneration. The thiophene ring may enhance binding affinity due to its electronic properties, potentially leading to increased efficacy in therapeutic applications.

Anticancer Properties

Research into structurally related compounds indicates that oxalamides can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For instance, compounds with similar isoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity.

Neuroprotective Effects

The dihydroisoquinoline moiety has been linked to neuroprotective effects in several studies. Compounds featuring this structure have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

Oxalamides have been explored for their potential to inhibit specific enzymes involved in disease processes. The structural attributes of this compound suggest that it may interact with key enzymes or receptors, leading to therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Here are notable findings:

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of oxalamides on human cancer cell lines reported IC50 values indicating significant anticancer potential for similar compounds, suggesting that this compound may also possess similar properties .

- Neuroprotection Studies : Research on dihydroisoquinoline derivatives highlighted their ability to protect neuronal cells from oxidative damage, supporting the hypothesis that this compound could serve as a neuroprotective agent .

- Enzyme Activity Modulation : Investigations into the enzyme inhibition capacity of oxalamides revealed promising results in modulating key metabolic pathways, which could be applicable to drug development targeting metabolic disorders .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis of this oxalamide derivative involves multi-step reactions requiring precise control of steric hindrance and regioselectivity. Key challenges include:

- Amine coupling efficiency : The bulky 3,4-dihydroisoquinolinyl and thiophen-2-yl groups may hinder oxalyl chloride-amine coupling. A stepwise approach (e.g., pre-activating one amine with oxalyl chloride before introducing the second amine) improves yield .

- Purification : Intermediate polarities may overlap, necessitating orthogonal techniques like preparative HPLC or gradient silica chromatography .

- Stereochemical control : The hydroxyethyl group (if present) may require chiral resolution via enzymatic methods or chiral stationary phases .

Basic: What spectroscopic techniques are most effective for confirming structural integrity?

- ¹H/¹³C NMR : Assign peaks for thiophen (δ 6.8–7.4 ppm), dihydroisoquinoline (δ 2.8–4.2 ppm), and oxalamide carbonyls (δ 160–170 ppm). NOESY can confirm spatial proximity of bulky groups .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethylphenyl or thiophen moieties) .

- IR : Confirm oxalamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How does steric hindrance from the dihydroisoquinolinyl and thiophen groups influence reactivity?

- Nucleophilic substitution : Bulky groups reduce accessibility to electrophilic sites (e.g., alkylation at the ethylphenyl group). Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) enhances reaction rates .

- Catalytic hydrogenation : Steric shielding of the dihydroisoquinoline ring may require high-pressure H₂ (5–10 atm) and Pd/C catalysts for efficient saturation .

Advanced: What strategies resolve contradictions in biological activity data across in vitro models?

- Assay standardization : Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) to validate target engagement .

- Solubility optimization : Address false negatives by using co-solvents (5% DMSO in PBS) or micellar formulations (Cremophor EL) .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of thiophen) .

Advanced: How to design SAR studies to optimize the oxalamide core for target binding?

- Substituent scanning : Replace the 2-ethylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate π-π stacking .

- Bioisosteric replacement : Swap thiophen with furan or pyrrole to assess heterocycle-specific interactions .

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and identify residues critical for affinity .

Advanced: How does the compound’s stability vary under physiological conditions, and how can degradation be mitigated?

- pH-dependent hydrolysis : The oxalamide bond is labile in acidic environments (e.g., gastric fluid). Encapsulation in enteric-coated nanoparticles prevents premature degradation .

- Photodegradation : Thiophen rings are UV-sensitive. Store solutions in amber vials and add antioxidants (e.g., BHT) to formulations .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent models : Monitor plasma half-life and brain penetration via LC-MS/MS. The dihydroisoquinoline moiety may enhance BBB permeability due to its lipophilicity .

- Metabolite profiling : Use ¹⁴C-labeled compound to track major metabolites (e.g., hydroxylated thiophen or N-deethylated products) .

Basic: What computational tools predict this compound’s physicochemical properties?

- LogP calculation : Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (critical for bioavailability) .

- pKa prediction : ADMET Predictor identifies ionizable groups (e.g., oxalamide NH, pKa ~8.5) affecting solubility .

Advanced: How to investigate off-target effects in kinase inhibition assays?

- Kinome-wide profiling : Use panels like Eurofins’ KinaseProfiler to assess selectivity across 400+ kinases .

- Cryo-EM/XRPD : Resolve binding modes to off-target kinases (e.g., JAK2 vs. ABL1) for structural optimization .

Basic: What are the recommended storage conditions to ensure long-term stability?

- Solid state : Store at -20°C under argon; lyophilization with trehalose prevents hygroscopic degradation .

- Solution phase : Use anhydrous DMSO (stored over molecular sieves) to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.